Product packaging for (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol(Cat. No.:CAS No. 200883-45-0)

(1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol

Cat. No.: B13019809
CAS No.: 200883-45-0
M. Wt: 112.17 g/mol
InChI Key: YUZVFUMVDCKMOI-XVMARJQXSA-N
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Description

(1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol is an enantiomerically pure, conformationally locked chiral alcohol that serves as a high-value synthetic intermediate in medicinal chemistry and organic synthesis. This compound features a bicyclo[4.1.0]heptane scaffold—a cyclohexane ring fused with a cyclopropane—which imparts significant structural rigidity. This rigidity is a strategic advantage in drug design, as it reduces molecular flexibility and can pre-organize the molecule into a bioactive conformation, potentially enhancing selectivity and potency against target enzymes . Its primary research value lies in its application as a precursor for synthesizing novel carbocyclic nucleoside analogues (CNAs), which are an important class of antiviral agents . Similar optically active endo-bicyclo[4.1.0]heptan-2-ol derivatives have been prepared via methods such as lipase-catalyzed kinetic resolution, highlighting their relevance in asymmetric synthesis . Researchers utilize this chiral synthon to develop potential therapeutics, as the fused cyclopropane ring can mimic the sugar moiety of natural nucleosides while offering improved metabolic stability and lipophilicity . This product is intended for research purposes such as hit-to-lead optimization, exploratory synthetic chemistry, and investigating structure-activity relationships. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O B13019809 (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol CAS No. 200883-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

200883-45-0

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol

InChI

InChI=1S/C7H12O/c8-7-3-1-2-5-4-6(5)7/h5-8H,1-4H2/t5-,6+,7-/m0/s1

InChI Key

YUZVFUMVDCKMOI-XVMARJQXSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]2[C@H](C1)O

Canonical SMILES

C1CC2CC2C(C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1r,2s,6s Bicyclo 4.1.0 Heptan 2 Ol and Its Stereoisomers

Stereoselective and Asymmetric Synthesis of Bicyclo[4.1.0]heptan-2-ol Scaffolds

The controlled synthesis of the bicyclo[4.1.0]heptan-2-ol core, with its multiple chiral centers, demands sophisticated methodologies to ensure high stereochemical purity.

Enantiocontrolled Approaches to the Bicyclo[4.1.0]heptane Ring System

Achieving enantiomeric purity in the bicyclo[4.1.0]heptane skeleton often begins with the asymmetric synthesis of chiral cyclohexanone (B45756) or cyclohexenol (B1201834) precursors, which are then subjected to cyclopropanation.

Asymmetric Transfer Hydrogenation (ATH): A powerful strategy involves the ATH of prochiral cyclohexenone derivatives. Bifunctional ruthenium catalysts, such as those of the Noyori type, are effective for the asymmetric reduction of 1,4-cyclohexenedione monoethylene ketal. nih.govmdpi.com This reaction predictably yields enantiomerically enriched 4-hydroxy-2-cyclohexenone precursors, with access to either enantiomer by selecting the appropriate catalyst chirality ((R,R) or (S,S)). mdpi.com These chiral allylic alcohols can then undergo diastereoselective cyclopropanation.

Directed Cyclopropanation: The Simmons-Smith reaction or its variants can be used to form the cyclopropane (B1198618) ring. For instance, the reaction of a chiral allylic alcohol, such as (R)-4-(benzyloxy)cyclohex-2-en-1-ol, with diethylzinc (B1219324) and dichloroiodomethane (B121522) proceeds with diastereoselectivity, directed by the existing hydroxyl group. mdpi.com This approach leads to the formation of the bicyclo[4.1.0]heptane core with defined stereochemistry. mdpi.com

Intramolecular Cyclopropanation: An efficient and highly stereoselective method involves the intramolecular cyclopropanation of unsaturated terminal epoxides or the corresponding chlorohydrins. nih.govresearchgate.net This transformation is induced by a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) and provides a direct route to bicyclo[n.1.0]alkan-2-ols, including the bicyclo[4.1.0]heptan-2-ol system. nih.govresearchgate.net

Multi-step Enantioselective Synthesis: Complex syntheses starting from achiral materials like 1,4-cyclohexanedione (B43130) have been developed. nih.govacs.org These routes often involve the use of chiral auxiliaries or early-stage enzymatic resolutions to establish an initial stereocenter, followed by a series of stereocontrolled transformations, including cyclopropanation, to build the final enantiomerically pure bicyclic alcohol. nih.govmdpi.comnih.gov

MethodKey Reagents/CatalystsPrecursor TypeKey FeatureReference
Asymmetric Transfer Hydrogenation (ATH)Bifunctional Ruthenium Catalysts (e.g., Noyori-type)Prochiral CyclohexenonesCreates chiral cyclohexenol precursors with high enantiomeric excess (ee). nih.govmdpi.com
Directed Simmons-Smith CyclopropanationEt₂Zn, ICH₂Cl or CH₂I₂Chiral Allylic AlcoholsDiastereoselective cyclopropanation directed by the hydroxyl group. mdpi.comumich.edu
Intramolecular CyclopropanationLithium 2,2,6,6-tetramethylpiperidide (LTMP)Unsaturated Terminal Epoxides/ChlorohydrinsCompletely stereoselective formation of the bicyclic alcohol. nih.govresearchgate.net
Parallel Kinetic ResolutionCBS Reduction / Lipase-catalyzed acylationRacemic Ketones/AlcoholsSeparation of diastereomeric products to access enantiomerically enriched material. acs.orglookchem.com

Diastereoselective Control in Hydroxylation of Bicyclo[4.1.0]heptane Precursors

Introducing a hydroxyl group at the C2 position with specific diastereoselectivity is a critical challenge, governed by the unique electronic properties of the bicyclic system.

Dioxirane-Mediated C–H Oxidation: Dioxiranes, such as 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO), are highly effective reagents for the direct and selective hydroxylation of unactivated C(sp³)–H bonds under mild conditions. nih.govnih.gov In the bicyclo[4.1.0]heptane system, oxidation occurs with outstanding site-selectivity and diastereoselectivity at the C2 position. nih.govsemanticscholar.orgacs.org

Electronic Activation by the Cyclopropane Ring: The high diastereoselectivity is a result of electronic activation. nih.gov The Walsh orbitals of the cyclopropane ring engage in hyperconjugative interaction with the σ* antibonding orbital of the adjacent C2–H bond. nih.govsemanticscholar.org This interaction preferentially stabilizes the transition state for hydrogen atom abstraction from the C–H bond that is cis to the cyclopropane ring, leading to the formation of the trans-alcohol. nih.govacs.org

Experimental and Computational Evidence: Comparative oxidation studies of cis-bicyclo[4.1.0]heptan-2-ol and trans-bicyclo[4.1.0]heptan-2-ol demonstrate this principle. The trans-alcohol, which possesses a C2-H bond cis to the cyclopropane ring, is oxidized to the corresponding ketone 3.6 to 3.8 times more rapidly than the cis-alcohol. nih.govacs.org This confirms the enhanced reactivity of the cis-C-H bond. nih.govacs.org DFT computational studies corroborate these findings, showing a lower activation free energy for the abstraction of the cis-oriented hydrogen. nih.govnih.govsemanticscholar.org

SubstrateOxidizing AgentKey ObservationRelative ReactivityReference
Bicyclo[4.1.0]heptaneETFDOPreferential hydroxylation at the C2–H bond cis to the cyclopropane ring.High diastereoselectivity nih.govsemanticscholar.org
cis-Bicyclo[4.1.0]heptan-2-olETFDOSlower oxidation to Bicyclo[4.1.0]heptan-2-one.1 nih.govacs.org
trans-Bicyclo[4.1.0]heptan-2-olETFDOFaster oxidation to Bicyclo[4.1.0]heptan-2-one.~3.6 - 3.8 nih.govacs.org

Chemoenzymatic Synthesis Strategies for Chiral Bicyclic Alcohols

Biocatalysis offers a powerful and sustainable alternative for producing chiral alcohols with high enantiomeric purity under mild reaction conditions, which avoids issues like racemization or rearrangement. nih.gov

Enzymatic Reduction: Alcohol dehydrogenases (ADHs) are widely used for the enantioselective reduction of prochiral ketones to chiral secondary alcohols. nih.gov Enzymes from various microbial sources, including Thermoanaerobium brockii (TBADH) and Streptomyces hydrogenans, can provide access to specific stereoisomers. nih.govnih.gov For example, Merck developed a process for the synthesis of an intermediate for Montelukast using a ketoreductase to produce the desired (S)-alcohol with 99.9% ee from the ketone precursor. nih.gov

Enzymatic Kinetic Resolution: Lipases, such as those from Pseudomonas cepacia (lipase PS) or Chromobacterium viscosum, are employed for the kinetic resolution of racemic alcohols. acs.orgnih.gov This is typically achieved through enantioselective transesterification, where one enantiomer of the alcohol is acylated much faster than the other, allowing for their separation. acs.org

Integrated Chemoenzymatic Systems: Advanced approaches integrate chemical and enzymatic steps into a single continuous process. rsc.org One such system uses a fixed-bed reactor where a racemic alcohol is first oxidized to a prochiral ketone by a heterogeneous chemo-catalyst (e.g., Zr-Beta zeolite). rsc.org The ketone then flows into a second bed containing an immobilized ADH, which stereoselectively reduces it to a single enantiomer of the alcohol with high conversion and selectivity. rsc.org

Enzymatic Hydroxylation: Certain enzymes can directly hydroxylate the bicyclic scaffold. Chloroperoxidase from Caldariomyces fumago has been shown to catalyze the regio- and stereoselective halo-hydroxylation of (+)-3-carene, a related bicyclo[4.1.0]heptane-containing terpene, demonstrating the potential for enzymatic C-H functionalization on this ring system. hes-so.ch

Derivatization and Functionalization of the Bicyclo[4.1.0]heptan-2-ol Core

Once the chiral bicyclic alcohol is synthesized, its hydroxyl group and carbon skeleton can be further modified to build more complex molecular architectures. thieme-connect.com

Regioselective Modifications of the Hydroxyl Group

The hydroxyl group is a versatile handle for subsequent chemical transformations. Standard protection strategies, such as conversion to a silyl (B83357) ether (e.g., TBS ether), can be used to mask its reactivity during other synthetic steps. umich.edu The alcohol can be oxidized to the corresponding ketone, bicyclo[4.1.0]heptan-2-one, using various reagents, including chromium-based oxidants or conditions developed for dioxirane-mediated oxidation. nih.govacs.orgresearchgate.net Furthermore, the hydroxyl group can be converted into other functionalities, such as a methyl ether, which has been used as an intermediate in the synthesis of daunosamine. google.com

Introduction of Additional Stereogenic Centers

The bicyclo[4.1.0]heptan-2-ol core is an excellent starting point for constructing molecules with multiple stereocenters, such as carbocyclic nucleoside analogues. nih.govacs.org

Stereocontrolled Additions: Starting from an unsaturated precursor like bicyclo[4.1.0]hept-3-en-2-one, highly diastereoselective reactions can be employed. nih.gov For example, allylic oxidation can install a second hydroxyl group, and subsequent hydroboration-oxidation of the double bond can add two more stereocenters with excellent control, leading to the synthesis of polyhydroxylated bicyclo[4.1.0]heptanes with as many as five contiguous chiral centers. nih.govacs.org

Epoxidation and Ring-Opening: Epoxidation of a double bond within the six-membered ring, for instance with m-CPBA, creates a reactive epoxide. umich.edu This epoxide can then be opened by nucleophiles or under acidic conditions to install new functional groups and stereocenters in a controlled manner. umich.edu

Functional Group Interconversion: The hydroxyl group can be converted to an azide (B81097), which serves as a versatile intermediate. nih.gov This azide can be used to construct nucleobases stepwise or to participate in cycloaddition reactions to form functionalized 1,2,3-triazoles, thereby introducing significant structural diversity and additional stereogenic centers. nih.gov

Multi-Component Reactions and Cascade Processes in Bicyclo[4.1.0]heptan-2-ol Synthesis

The synthesis of structurally complex molecules such as bicyclo[4.1.0]heptan-2-ol and its stereoisomers benefits significantly from strategies that build molecular complexity in a minimal number of steps. Multi-component reactions and cascade processes are powerful tools in this regard, enabling the formation of multiple chemical bonds in a single, sequential operation. These approaches are noted for their high atom and step economy.

Rhodium-Catalyzed Cascade Reactions: Rhodium catalysis has been effectively used to generate the bicyclo[4.1.0]heptane framework. One notable method involves the Rhodium(III)-catalyzed annulative coupling of sulfoxonium ylides with other reactants. bohrium.comresearchgate.net This type of cascade reaction can be used to construct the core cyclopropane-fused ring system efficiently under mild conditions. bohrium.com For instance, the reaction of sulfoxonium ylides with α-diazocarbonyl compounds, catalyzed by rhodium complexes, can lead to highly functionalized bicyclic structures. bohrium.comresearchgate.net While these methods often yield the ketone precursor, bicyclo[4.1.0]heptan-2-one, this intermediate is readily reduced to the target alcohol, (1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol, using standard reducing agents.

Radical Cascade Annulations: Radical cascade reactions, particularly those involving 1,6-enynes, represent a robust strategy for synthesizing the bicyclo[4.1.0]heptane skeleton. Photoredox-catalyzed radical cascade annulations of 1,6-enynes can be initiated to form multiple bonds in a controlled sequence. iu.edu The process involves the generation of a radical species that undergoes a series of intramolecular cyclizations to build the fused ring system. iu.edu This methodology has been applied to create a variety of cyclopropane-fused bicyclic compounds. iu.edu

Intramolecular Cyclopropanation Cascades: A highly stereoselective route to bicyclo[4.1.0]heptan-2-ols involves the intramolecular cyclopropanation of unsaturated terminal epoxides or the corresponding chlorohydrins. nih.govresearchgate.net This reaction is typically induced by a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). The process starts with an unsaturated chlorohydrin, which can be formed from the regioselective ring-opening of epichlorohydrin (B41342) with a homoallylic Grignard reagent. researchgate.netthieme-connect.com The subsequent LTMP-induced cascade involves in situ epoxide formation followed by intramolecular cyclopropanation, yielding the bicyclo[4.1.0]heptan-2-ol scaffold with high stereoselectivity. nih.govresearchgate.net

Table 1: Overview of Cascade Reactions in Bicyclo[4.1.0]heptane Synthesis

Cascade Type Key Reactants Catalyst/Reagent Product Type Citation
Annulative Coupling Sulfoxonium ylides, Allyl acetates Rhodium(III) Bicyclo[4.1.0]heptan-2-ones bohrium.com
Radical Annulation 1,6-enynes Photoredox catalyst Bicyclo[4.1.0]heptane derivatives iu.edu
Intramolecular Cyclopropanation Unsaturated terminal epoxides/chlorohydrins Lithium 2,2,6,6-tetramethylpiperidide (LTMP) Bicyclo[4.1.0]heptan-2-ols nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Bicyclo[4.1.0]heptan-2-ol Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact and improve efficiency. The synthesis of this compound and its derivatives has seen significant advancements through the application of biocatalysis and the development of transition-metal-free reactions.

Chemo-Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled selectivity under mild reaction conditions, making them ideal for green synthetic chemistry. Chemo-enzymatic methods have been developed for the preparation of optically active endo-bicyclo[4.1.0]heptan-2-ols. pherobase.comresearchgate.net A prominent strategy is the enzymatic kinetic resolution of racemic bicyclo[4.1.0]heptan-2-ols. researchgate.netsmolecule.com

One highly effective method employs lipase (B570770) from Candida antarctica (Novozym®) to perform enantioselective acylation. researchgate.net In this process, one enantiomer of the racemic alcohol is selectively acylated at a much faster rate, allowing for the separation of the unreacted enantiomerically enriched alcohol from the newly formed ester. researchgate.net Specifically, for endo-bicyclo[4.1.0]heptan-2-ols, the (1S,2R,6R) enantiomers have been observed to react faster, achieving high enantiomeric ratios. researchgate.net Biocatalytic reductions of the precursor ketone, bicyclo[4.1.0]heptan-2-one, using microorganisms or isolated enzymes, also represent a green pathway to enantiomerically pure alcohols. researchgate.netmdpi.com For example, strains of Bacillus stearothermophilus have been used for the kinetic resolution of related bicyclic alcohols via oxidation. mdpi.com

Transition-Metal-Free Synthesis: Reducing reliance on heavy or precious metal catalysts is a core goal of green chemistry. Transition-metal-free methodologies for the construction of the bicyclo[4.1.0]heptane ring system have been reported. An example includes the oxidative cyclopropanation of aza-1,6-enynes to produce aza-bicyclo[4.1.0]heptane derivatives using reagents like iodine and tert-butyl hydroperoxide (TBHP). These reactions proceed under mild conditions and avoid the cost and toxicity associated with transition metals.

Another green approach involves the use of zeolite-supported reagents. Zeolites can act as recyclable, solid supports for catalysts or reagents, simplifying product purification and minimizing waste. The use of zeolite-supported zinc borohydride (B1222165) has been reported for the regioselective reduction of conjugated carbonyl compounds, a reaction type relevant to the synthesis of the target alcohol from its enone precursor. pherobase.com

Table 2: Green Synthesis Approaches for Bicyclo[4.1.0]heptan-2-ol Derivatives

Green Principle Method Key Reagent/Catalyst Advantage Citation
Biocatalysis Enzymatic Kinetic Resolution Lipase from Candida antarctica (Novozym®) High enantioselectivity, mild conditions researchgate.net
Biocatalysis Whole-cell Bioreduction/Oxidation Bacillus stearothermophilus Access to optically active alcohols, sustainable mdpi.com
Metal-Free Reactions Oxidative Cyclopropanation Iodine / TBHP Avoids toxic heavy metals, operational simplicity
Use of Solid Supports Supported Reagent Reduction Zeolite-supported Zinc Borohydride Catalyst recyclability, reduced waste pherobase.com

Mechanistic Studies of 1r,2s,6s Bicyclo 4.1.0 Heptan 2 Ol Reactivity

Oxidation Pathways and Regioselectivity in Bicyclo[4.1.0]heptan-2-ol Systems

The oxidation of bicyclo[4.1.0]heptan-2-ol systems is highly influenced by the stereochemical relationship between the hydroxyl group, the adjacent C-H bonds, and the fused cyclopropane (B1198618) ring. Research using potent oxidants like dioxiranes has revealed significant rate differences and high regioselectivity, which can be explained by underlying stereoelectronic factors. nih.govacs.org Oxidation of bicyclo[4.1.0]heptane with agents such as cytochrome P450 or oxometalloporphinates predominantly yields endo- and exo-bicyclo[4.1.0]heptan-2-ol. researchgate.net

Stereoelectronic effects are critical in determining the site of C-H bond activation during the oxidation of bicyclic alcohols. acs.org In the bicyclo[4.1.0]heptan-2-ol system, the orientation of the C2-H bond relative to the fused cyclopropane ring dictates its susceptibility to hydrogen atom transfer (HAT). nih.govacs.org Computational and experimental studies have shown that a C-H bond positioned cis to the cyclopropane ring is significantly more activated towards oxidation than a trans-oriented C-H bond. acs.org This activation is a direct consequence of favorable orbital overlap between the C-H bond and the unique orbitals of the cyclopropane ring. nih.govacs.org

The primary stereoelectronic effect governing the enhanced reactivity of specific C-H bonds in this system is hyperconjugation. This phenomenon involves the interaction of the high-energy Walsh orbitals of the cyclopropane ring with the antibonding (σ*) orbital of an adjacent C-H bond. acs.org This interaction delocalizes electron density, effectively weakening the C-H bond and lowering the activation energy for its cleavage during oxidation.

This effect is clearly demonstrated in the competitive oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol. The trans-isomer, which possesses a C2-H bond cis to the cyclopropane ring, benefits from this hyperconjugative activation. nih.govacs.org In contrast, the cis-isomer has a trans-oriented C2-H bond, where the orbital alignment is poor, leading to insignificant hyperconjugative activation. nih.gov Consequently, the trans-isomer is significantly more reactive. Experimental data from oxidation with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) show that trans-bicyclo[4.1.0]heptan-2-ol reacts 3.6 to 3.8 times faster than its cis counterpart, leading exclusively to the corresponding ketone, bicyclo[4.1.0]heptan-2-one. nih.govacs.org

Oxidation Reactivity of Bicyclo[4.1.0]heptan-2-ol Isomers with ETFDO
SubstrateKey C-H Bond OrientationHyperconjugative ActivationRelative ReactivityProduct Yield (Ketone)
cis-Bicyclo[4.1.0]heptan-2-oltrans to cyclopropanePoor19.2% acs.org
trans-Bicyclo[4.1.0]heptan-2-olcis to cyclopropaneFavorable3.6 acs.org33% acs.org

The oxidation of bicyclo[4.1.0]alkanes can proceed through different mechanistic pathways involving distinct reactive intermediates. The detection of rearranged products provides compelling evidence for the involvement of cationic intermediates in these reactions. nih.govacs.org

In the oxidation of 1-methylbicyclo[4.1.0]heptane by ETFDO, both unrearranged and rearranged products are observed. nih.govacs.org The formation of unrearranged alcohols and ketones is consistent with a radical rebound mechanism, where a carbon radical is formed via HAT, followed by oxygen transfer. acs.org However, the isolation of rearranged products, such as cis- and trans-3-methyl-8-oxabicyclo[5.1.0]octan-3-ol, points to a competing pathway. acs.org This pathway involves the one-electron oxidation of the initial carbon radical to form a cationic intermediate. acs.org This carbocation can then undergo rearrangement before being trapped by a nucleophile (like water) or undergoing OH-transfer, representing the first clear evidence of electron transfer (ET) pathways in dioxirane-mediated C(sp³)–H bond oxygenations. nih.govacs.org

Product Distribution in the Oxidation of 1-Methylbicyclo[4.1.0]heptane
Product TypeMechanism IndicatedCombined Yield
Unrearranged (C2/C5-Oxygenation)Radical Rebound66.0% acs.org
RearrangedCationic Intermediate13.0% acs.org

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of (1R,2S,6S)-bicyclo[4.1.0]heptan-2-ol can act as a leaving group in nucleophilic substitution reactions, though it typically requires protonation or conversion to a more reactive species like a tosylate or mesylate to facilitate the reaction. chemistrysteps.com The rigid, strained bicyclic structure significantly influences the preferred mechanistic pathway (S_N1 or S_N2) and the stereochemical outcome of the reaction.

Nucleophilic substitution reactions can proceed via two primary mechanisms: a single-step, concerted process (S_N2) or a two-step process involving a carbocation intermediate (S_N1). ucsb.edumasterorganicchemistry.com For secondary alcohols like bicyclo[4.1.0]heptan-2-ol, both pathways are theoretically possible. chemistrysteps.com

The S_N2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry. masterorganicchemistry.com However, in rigid bicyclic systems, the ring structure can sterically hinder this approach, making the S_N2 pathway less favorable. quora.com

The S_N1 mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. ucsb.edu The stability of this carbocation is paramount. In many bicyclic systems, particularly at bridgehead positions, the formation of a planar sp²-hybridized carbocation introduces significant ring strain, making the S_N1 pathway energetically costly. quora.com While the C2 position of bicyclo[4.1.0]heptan-2-ol is not a bridgehead, the conformational constraints of the fused ring system still affect the stability of any potential carbocation intermediate. Solvolysis reactions of related bicyclo[4.1.0]heptyl systems, which generate rearranged products, provide evidence for the formation of cationic intermediates characteristic of S_N1-type processes. researchgate.net

The stereochemistry of the starting alcohol and the operative mechanism dictate the stereochemical outcome of the substitution. An S_N2 reaction proceeds with a predictable inversion of configuration at the reaction center. chemistrysteps.com

In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, is expected to yield a mixture of products from nucleophilic attack on either face, leading to both retention and inversion of configuration (racemization). masterorganicchemistry.com However, in practice, complete racemization is not always observed due to factors like ion pairing. masterorganicchemistry.com Studies on the Au(I)-catalyzed reaction of a related 1-alkynyl-bicyclo[4.1.0]-heptan-2-one derivative with nucleophiles demonstrated that the reaction proceeded stereospecifically, without significant loss of stereochemical information. lookchem.com This finding excluded the involvement of a simple achiral carbocation and suggested an S_N2-type attack on a chiral intermediate, highlighting how the unique structure of the bicyclo[4.1.0]heptane system can direct the stereochemical course of a reaction. lookchem.com

Rearrangement Reactions of Bicyclo[4.1.0]heptan-2-ol and its Derivatives

The bicyclo[4.1.0]heptane skeleton, also known as a norcarane (B1199111) system, is conformationally rigid and possesses inherent strain within its three-membered ring. This structural feature is a primary driver for a variety of rearrangement reactions, particularly those involving the formation of cationic intermediates at the C2 position. The proximity of the hydroxyl group to the cyclopropane ring allows for facile generation of a cyclopropylcarbinyl-type cation, a notoriously unstable and rearrangement-prone species. These rearrangements often proceed through cleavage of one of the cyclopropane bonds to alleviate ring strain, leading to the formation of functionalized cyclohexane (B81311) or cycloheptene (B1346976) derivatives. ucl.ac.uk

Cyclopropane Ring Opening and Subsequent Rearrangements

The opening of the cyclopropane ring in bicyclo[4.1.0]heptan-2-ol and its derivatives is a key reaction pathway, driven by the release of the inherent ring strain. This process is typically initiated by the formation of a cationic center adjacent to the cyclopropane, such as through the protonation of the hydroxyl group and subsequent loss of water. The resulting cyclopropylcarbinyl cation is not stable and rapidly rearranges.

According to Woodward-Hoffmann rules for a two-electron system like a cyclopropyl (B3062369) cation, the ring opening is predicted to occur in a disrotatory manner. tue.nl The direction of this opening (i.e., cleavage of the internal C1-C6 bond versus one of the external C1-C7 or C6-C7 bonds) is influenced by stereoelectronic factors and the substitution pattern on the bicyclic frame. ucl.ac.ukbohrium.com Cleavage of the internal bond leads to cycloheptene derivatives, while external bond cleavage results in substituted cyclohexyl systems. bohrium.com For instance, studies on the cleavage of bicyclo[n.1.0]alkanes by electrophiles like lead tetraacetate and thallium triacetate have shown the formation of products from both internal and external bond cleavage, with the distribution depending on the specific reagent and the ring size of the alkane. bohrium.com

In reactions involving radical intermediates, the mode of ring-opening can also be selective. Studies on the samarium(II) iodide-mediated ring opening of related bicyclic cyclopropyl ketones showed that cleavage occurs to form the most thermodynamically stable radical intermediate. ucl.ac.uk

Acid-Catalyzed Skeletal Rearrangements

Under acidic conditions, this compound is prone to complex skeletal rearrangements. The reaction is initiated by protonation of the alcohol and elimination of water, generating a bicyclo[4.1.0]hept-2-yl cation. This intermediate can undergo a cascade of rearrangements.

Solvolysis studies on derivatives of bicyclo[4.1.0]heptan-2-ol have provided significant insight into these processes. researchgate.netresearchgate.net The initially formed cation can exist as a nonclassical bicyclobutenium ion, which can undergo degenerate rearrangements before being trapped by a nucleophile. researchgate.net For example, the solvolysis of cis-2-(4-nitrophenoxy)bicyclo[4.1.0]heptane in trifluoroethanol leads to 4-(2,2,2-trifluoroethoxy)cycloheptene, indicating a ring-expansion rearrangement has occurred. researchgate.net The reaction proceeds through a nonclassical carbocation that can be captured by the solvent. researchgate.net

Research on the acid-catalyzed transformations of thujopsene, a natural product containing a related 3,7,7-trimethylbicyclo[4.1.0]heptane core, further illustrates the complexity of these rearrangements. researchgate.net Depending on the acid system used (e.g., liquid superacids vs. solid superacids), different tricyclic hydrocarbon products are formed, highlighting the sensitivity of the reaction pathway to the specific conditions. researchgate.net These transformations are dictated by the generation and subsequent quenching of various cationic intermediates.

Photochemical Rearrangements in Related Bicyclic Systems

While specific photochemical studies on this compound are not extensively documented, the photochemistry of related bicyclic systems provides a framework for its expected behavior. Photochemical reactions often involve high-energy intermediates and can lead to products not accessible through thermal pathways.

For example, the photolysis of bicyclo[2.2.2]oct-5-en-2-ones can result in decarbonylation to afford bicyclo[4.1.0]hept-2-enes (trinorcarenes). rsc.org This transformation suggests that related bicyclic ketones can serve as precursors to the bicyclo[4.1.0]heptane skeleton under photochemical conditions. Furthermore, the direct photolysis of bicyclo[4.1.0]hept-2-ene itself has been shown to yield a variety of products, with the major pathway being an electrocyclic ring opening to form cis-1,3,6-heptatriene. researchgate.net

Photochemical reactions of conjugated cyclopropyl ketones, such as Norrish Type II fragmentation, can also lead to significant molecular reorganization. thieme-connect.dethieme-connect.de These reactions proceed via diradical intermediates and can be highly stereoselective, especially when conducted in the crystalline state. thieme-connect.dethieme-connect.de The irradiation of 2,5-cyclohexadien-1-ones can also lead to bicyclo[3.1.0]hexenone photoproducts, which are structurally related to the bicyclo[4.1.0]heptane system. researchgate.net

Electrophilic Additions to Unsaturated Bicyclo[4.1.0]heptane Alcohols

Electrophilic addition reactions are characteristic of compounds containing carbon-carbon double bonds. For an unsaturated analogue, such as a bicyclo[4.1.0]hepten-2-ol, the π electrons of the double bond are susceptible to attack by electrophiles. byjus.com

The mechanism typically involves a two-step process:

Electrophilic Attack : The electrophile (E⁺) attacks the π bond, forming a new sigma bond to one of the carbons and generating a carbocation intermediate at the other carbon. libretexts.orglibretexts.org

Nucleophilic Capture : A nucleophile (Nu⁻) attacks the electron-deficient carbocation, forming the final addition product. libretexts.orglibretexts.org

For unsymmetrical alkenes, the regioselectivity of the addition is generally governed by Markovnikov's rule. chemguide.co.ukyoutube.com This rule states that the electrophile (often a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable (more substituted) carbocation intermediate. byjus.comyoutube.com In the context of a bicyclo[4.1.0]hepten-2-ol, the position of the double bond and the directing influence of the existing hydroxyl and cyclopropyl groups would determine the site of initial electrophilic attack and the structure of the resulting product. The stereochemistry of the addition can be either syn (addition to the same face of the double bond) or anti (addition to opposite faces), depending on the specific electrophile and reaction conditions. scribd.com

Kinetic and Thermodynamic Aspects of Bicyclo[4.1.0]heptan-2-ol Reactions

The rates and outcomes of reactions involving bicyclo[4.1.0]heptan-2-ol are dictated by kinetic and thermodynamic factors. The stability of intermediates and transition states plays a crucial role in determining the reaction pathway.

A key factor influencing reactivity is the stereochemical relationship between the hydroxyl group and the cyclopropane ring. In the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol to the corresponding ketone, a significant rate difference is observed. nih.govacs.org The trans-isomer reacts 3.6 to 3.8 times faster than the cis-isomer. nih.govacs.org This is attributed to hyperconjugative activation of the C2-H bond that is cis to the cyclopropane ring, which is present in the more reactive trans-alcohol. nih.govacs.org

Table 1: Relative Reactivity in the Oxidation of Bicyclo[4.1.0]heptan-2-ol Isomers This table is based on data from competitive oxidation experiments.

SubstrateRelative ReactivityProductReference
trans-Bicyclo[4.1.0]heptan-2-ol3.8Bicyclo[4.1.0]heptan-2-one acs.org
cis-Bicyclo[4.1.0]heptan-2-ol1.0Bicyclo[4.1.0]heptan-2-one acs.org

In radical reactions, kinetic parameters can be determined to understand rearrangement pathways. For the 1-bicyclo[4.1.0]heptanylmethyl radical, a related system, the kinetics of competing ring-expansion and non-expansion rearrangements have been studied. The Arrhenius parameters, including activation energy (Ea) and the pre-exponential factor (A), quantify the temperature dependence of these reaction rates.

Table 2: Arrhenius Parameters for the Rearrangement of the 1-Bicyclo[4.1.0]heptanylmethyl Radical This data is derived from kinetic studies on a structurally similar radical system.

Rearrangement PathwayActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Ring-Expansion5.632.40 x 10¹²
Non-Expansion5.263.47 x 10¹¹

These kinetic data highlight that even small structural differences can lead to significant changes in reaction rates and product distributions, underscoring the delicate balance of electronic and steric effects in the chemistry of bicyclo[4.1.0]heptan-2-ol.

Advanced Spectroscopic Characterization Techniques Applied to 1r,2s,6s Bicyclo 4.1.0 Heptan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the characterization of the bicyclo[4.1.0]heptane framework. It provides a detailed map of the carbon and hydrogen skeleton, which is essential for confirming the structure and assigning the relative and absolute stereochemistry of the chiral centers.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information for structural confirmation. The ¹H NMR spectrum reveals the electronic environment of each proton through its chemical shift, the number of neighboring protons via signal multiplicity (splitting patterns), and the proton count through integration. Similarly, the ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms in the molecule.

While specific spectral data for the (1R,2S,6S) stereoisomer is not extensively published, analysis of closely related structures, such as 1-phenylbicyclo[4.1.0]heptan-2-ol, provides a clear indication of the expected spectral features. asianpubs.org For this phenyl-substituted analog, the proton attached to the hydroxyl-bearing carbon (CHOH) appears as a doublet of doublets around 4.22 ppm. asianpubs.org The protons of the bicyclic core resonate in the upfield region, typically between 0.6 and 2.2 ppm. asianpubs.org The hydroxyl proton itself usually appears as a broad singlet. asianpubs.org

In the ¹³C NMR spectrum, the carbon bearing the hydroxyl group (C-OH) is typically observed in the range of 70-75 ppm. asianpubs.org The carbons of the cyclopropane (B1198618) ring are characteristically shielded, appearing at high field, while the remaining cyclohexane (B81311) ring carbons resonate at chemical shifts typical for sp³-hybridized carbons. asianpubs.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 1-Phenylbicyclo[4.1.0]heptan-2-ol Data sourced from a study on the ring-opening products of 1-phenyltricyclo[4.1.0.0²,⁷]heptane. asianpubs.org

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CHOH4.24-4.20 (dd)72.96
OH1.39 (br s)-
Bicyclic Protons0.64-2.18 (m)15.36, 18.96, 21.61, 22.88, 23.72, 30.08
Aromatic Carbons7.19-7.42 (m)128.45, 128.61, 129.61, 146.44

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of bicyclic systems and confirming stereochemistry.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons. For (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol, COSY would be used to trace the connectivity from the H-2 proton to its neighbors on C-3 and the bridgehead proton H-1.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of all protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular fragments identified by COSY. In studies of related bicyclo[4.1.0]heptane systems, HMBC experiments have been essential for confirming the regioselectivity of reactions by showing correlations between key protons and distant carbons. acgpubs.orgrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding connectivity. For this compound, a NOESY experiment would be definitive in establishing the cis relationship between the hydroxyl group and the cyclopropane ring by showing spatial proximity between the H-2 proton and protons on the cyclopropane ring.

The collective application of these 2D techniques allows for a complete and confident assignment of the molecule's constitution and configuration. acgpubs.orgresearchgate.net

Determining the enantiomeric purity of a chiral alcohol is often accomplished using NMR spectroscopy in conjunction with a chiral auxiliary or a chiral shift reagent.

Chiral shift reagents, typically lanthanide complexes like tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃), can be added to an NMR sample of a racemic or enantiomerically enriched compound. core.ac.uktcichemicals.com The reagent reversibly coordinates with the alcohol's hydroxyl group, forming transient diastereomeric complexes that have distinct NMR spectra. core.ac.uk This interaction causes the signals of the two enantiomers, which are identical in a standard NMR spectrum, to resolve into separate peaks. harvard.edu The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample. This technique has been successfully applied to determine the stereochemistry of related bicyclic monoterpenes. rsc.org

Alternatively, a chiral derivatizing agent can be used to covalently bond to the alcohol, forming stable diastereomers which can then be distinguished by standard NMR.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

The IR spectrum of this compound is dominated by absorptions corresponding to its key structural features. The most prominent bands include the O-H stretch from the alcohol group and various C-H and C-C vibrations of the bicyclic skeleton.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict and assign vibrational frequencies for complex structures like the bicyclo[4.1.0]heptane system. researchgate.net Key vibrational modes for the bicyclo[4.1.0]heptane skeleton are:

Cyclopropane C-H stretch: The C-H bonds of the three-membered ring typically absorb at a higher frequency (3000-3100 cm⁻¹) than those of the six-membered ring. asianpubs.org

Cyclohexane C-H stretch: Aliphatic C-H stretching vibrations from the six-membered ring appear just below 3000 cm⁻¹. asianpubs.org

Table 2: Characteristic Infrared Absorption Frequencies for Bicyclo[4.1.0]heptan-2-ol Derivatives

Functional GroupAbsorption Range (cm⁻¹)Appearance
O-H Stretch (H-bonded)3200-3550Broad, strong
C-H Stretch (Cyclopropane)3000-3100Medium
C-H Stretch (Cyclohexane)2850-3000Strong
C-O Stretch1050-1200Medium to strong

Data compiled from general IR principles and spectra of related compounds. asianpubs.org

The presence of the hydroxyl group in this compound leads to significant hydrogen bonding, especially in the condensed phase (liquid or solid). This interaction has a profound and easily identifiable effect on the IR spectrum. khanacademy.org

In a dilute, non-polar solution where intermolecular interactions are minimized, a "free" O-H group would exhibit a relatively sharp absorption band around 3600-3650 cm⁻¹. quora.com However, in a pure sample or a concentrated solution, intermolecular hydrogen bonding occurs, where the hydrogen of one hydroxyl group interacts with the oxygen of a neighboring molecule. researchgate.net This bonding weakens the O-H covalent bond, causing its stretching frequency to decrease and the absorption band to broaden considerably. quora.comyoutube.com For alcohols, this results in a characteristic strong, broad band in the 3200-3550 cm⁻¹ region. asianpubs.org The observation of such a band in the spectrum of a sample is a definitive spectroscopic signature of hydrogen bonding. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for the characterization of this compound and its derivatives. It provides critical information regarding the molecular weight and structural features of the molecule. In MS, molecules are ionized and subsequently fragmented; the resulting ions are then separated based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum. This spectrum serves as a molecular "fingerprint," aiding in the identification of the compound. Electron Ionization (EI) is a commonly employed method where high-energy electrons bombard the sample, inducing ionization and extensive fragmentation, which reveals details about the molecule's structural backbone. The fragmentation patterns are particularly useful for distinguishing between isomers and elucidating the connectivity of atoms within the bicyclic framework.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing extremely accurate mass measurements. This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. For this compound, HRMS can distinguish its molecular formula, C₇H₁₂O, from other potential formulas that might have the same nominal mass. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying an unknown analyte in a complex mixture. The exact mass is a fundamental physical constant of a molecule, derived from the sum of the exact masses of its most abundant isotopes.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₇H₁₂O
Nominal Mass112 Da
Monoisotopic (Exact) Mass112.08882 Da
Source of DataCalculated

Elucidation of Fragmentation Pathways of Bicyclo[4.1.0]heptan-2-ol Derivatives

The electron ionization (EI) mass spectrum of bicyclo[4.1.0]heptane, the parent hydrocarbon, shows characteristic fragmentation patterns that are informative for its derivatives. The primary fragmentation involves the opening of the three-membered cyclopropane ring. aip.org This initial step is often followed by hydrogen shifts and further carbon-carbon bond cleavages. aip.org

For bicyclo[4.1.0]heptane itself, key fragmentation routes lead to the formation of several major ions, including:

[M-CH₃]⁺ (m/z 81): Loss of a methyl radical.

[M-C₂H₄]⁺˙ (m/z 68): Loss of an ethylene (B1197577) molecule. aip.org

[M-C₂H₅]⁺ (m/z 67): Loss of an ethyl radical. aip.org

[M-C₃H₆]⁺˙ (m/z 54): Loss of a propylene (B89431) molecule. aip.org

In alcohol derivatives like this compound, additional fragmentation pathways are introduced by the hydroxyl group. A common fragmentation for alcohols is the loss of a water molecule ([M-H₂O]⁺˙). For related derivatives such as 4,4,6-trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-ol, a fragment corresponding to the loss of water from a larger fragment has been observed. nih.govscispace.com The presence and relative abundance of these fragments provide a detailed structural signature.

Table 2: Common Mass Spectral Fragments for Bicyclo[4.1.0]heptane Scaffolds

Ion (m/z)Proposed OriginCompound ClassReference
81[M-CH₃]⁺Bicyclo[4.1.0]heptane aip.org
68[M-C₂H₄]⁺˙Bicyclo[4.1.0]heptane aip.org
67[M-C₂H₅]⁺Bicyclo[4.1.0]heptane aip.org
54[M-C₃H₆]⁺˙Bicyclo[4.1.0]heptane aip.org
[M-18][M-H₂O]⁺˙Alcohols nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Determination (Applicable to Crystalline Derivatives)

X-ray crystallography is the benchmark technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. While this compound itself may not be readily crystallizable, the technique is invaluable for analyzing its crystalline derivatives. google.combohrium.com By preparing a suitable solid derivative, such as a benzoate (B1203000) or p-nitrobenzoate ester, single crystals can be grown and subjected to X-ray diffraction analysis.

This method provides precise coordinates for each atom, allowing for the definitive confirmation of the compound's stereochemistry. acs.org For a molecule with multiple chiral centers like this compound, X-ray crystallography can establish both the relative configuration (the spatial relationship between different stereocenters within the molecule) and, through the use of specific techniques or derivatizing agents, the absolute configuration (the actual R/S assignment at each chiral center). google.comacs.org This level of structural detail is often essential in fields like asymmetric synthesis and medicinal chemistry, where the specific stereoisomer determines biological activity. nih.gov

Computational Chemistry Studies on 1r,2s,6s Bicyclo 4.1.0 Heptan 2 Ol

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior that governs the structure and reactivity of (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol. These methods provide precise data on bond energies, orbital interactions, and the energetic favorability of various chemical processes.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining ground state geometries and mapping out the energetic profiles of chemical reactions.

A DFT computational study was conducted on the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol by 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO). semanticscholar.org The results showed that the trans-alcohol isomer is significantly more reactive than the cis-isomer. semanticscholar.orgacs.org Specifically, trans-Bicyclo[4.1.0]heptan-2-ol was found to be 3.6 to 3.8 times more reactive. semanticscholar.orgacs.org This difference in reactivity is attributed to hyperconjugative activation. acs.org In the more reactive trans-alcohol, the C2–H bond is cis to the fused cyclopropane (B1198618) ring, allowing for effective orbital overlap and activation. Conversely, in the cis-alcohol, the C2–H bond is trans to the cyclopropane ring, resulting in poor orbital overlap and a lack of significant hyperconjugative activation.

These computational findings highlight how the stereochemical arrangement of the bicyclic system dictates its reactivity, a principle that is crucial for predicting reaction outcomes and designing synthetic pathways. semanticscholar.org

DFT Study Summary: Oxidation of Bicyclo[4.1.0]heptan-2-ol Isomers

IsomerRelative ReactivityKey Structural FeatureElectronic EffectSource
trans-Bicyclo[4.1.0]heptan-2-ol3.6 - 3.8 times more reactiveC2-H bond is cis to the cyclopropane ringStrong hyperconjugative activation acs.org, semanticscholar.org
cis-Bicyclo[4.1.0]heptan-2-olBaselineC2-H bond is trans to the cyclopropane ringPoor orbital overlap, weak activation , acs.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy predictions of energy and molecular properties. For complex processes such as photochemical reactions, multiconfigurational methods are essential.

In a study on the closely related bicyclo[4.1.0]hept-2-ene, ab initio multiconfigurational Complete Active Space Self-Consistent Field (CASSCF) methods, with energy corrections from multireference second-order perturbation theory (MP2), were used to investigate its photochemistry. researchgate.net These high-level calculations mapped the reaction pathways on the ground state (S₀) and lower excited states (S₁, T₁, and T₂). researchgate.net The study identified multiple crossing points, including conical intersections, that facilitate radiationless relaxation from the excited state back to the ground state, leading to the formation of various photoproducts. researchgate.net Such calculations are critical for explaining product distributions in photochemical reactions that are dependent on the intricate topologies of multiple potential energy surfaces. researchgate.netsci-hub.se

The fusion of a cyclopropane ring onto a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane framework introduces significant ring strain. Computational methods provide a direct way to quantify this strain energy. The strain energy for the parent bicyclo[4.1.0]heptane is estimated to be around 15–20 kcal/mol. More precise calculations using high levels of electronic structure theory (W1BD, G-4, CBS-APNO, etc.) place the strain energy of bicyclo[4.1.0]heptane at approximately 26-27 kcal/mol. swarthmore.edu This inherent strain is a key driver of the reactivity of the molecule. aip.org

The cis-fused isomer of bicyclo[4.1.0]heptane is more stable than the highly strained trans isomer. echemi.com The geometry of the trans isomer would introduce excessive torsional strain, making it unstable in rings of this size. echemi.com

Calculated Strain Energies of Bicyclic Hydrocarbons

CompoundStrain Energy (kcal/mol) at W1BD LevelStrain Energy (kcal/mol) at G-4 LevelSource
bicyclo[1.1.0]butane64.564.4 swarthmore.edu
bicyclo[2.1.0]pentane54.454.4 swarthmore.edu
bicyclo[3.1.0]hexane31.932.2 swarthmore.edu
bicyclo[4.1.0]heptane26.827.1 swarthmore.edu
bicyclo[2.2.0]hexane52.752.9 swarthmore.edu
cubane157.5159.3 swarthmore.edu

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While QM methods are excellent for electronic properties, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the conformational flexibility and time-dependent behavior of molecules.

The bicyclo[4.1.0]heptane framework is a conformationally restricted system. The fused cyclopropane ring acts as a "conformational lock," reducing the number of accessible conformations the six-membered ring can adopt. This pre-organization can be exploited to enhance selectivity in reactions. Molecular dynamics simulations can explore the conformational landscape over time, simulating energy barriers associated with processes like the ring puckering of the six-membered ring. For the parent bicyclo[4.1.0]heptane, the cis configuration, which adopts a boat-like conformation for the six-membered ring, is significantly more stable than a chair conformation due to reduced torsional strain at the ring junction. echemi.com

Molecular dynamics (MD) simulations provide a powerful tool for investigating the detailed pathways of chemical reactions. In the study of C-H bond oxygenation, MD simulations can reveal the dynamics following the initial hydrogen atom transfer. For a related system, MD simulations showed a 90% probability of a barrierless oxygen-rebound mechanism and a 10% chance of radical pair formation. acs.org This level of detail, which describes the immediate fate of the reactive intermediate, complements the static picture provided by DFT calculations of the potential energy surface and is crucial for a complete understanding of the reaction mechanism. acs.orgresearchgate.net

Computational Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters through computational methods provides invaluable assistance in the structural elucidation and characterization of molecules. By simulating spectra, chemists can compare theoretical data with experimental results to confirm structures, assign signals, and gain deeper insight into the electronic and vibrational properties of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining molecular structure. Computational methods, particularly Density Functional Theory (DFT), have become highly reliable for predicting ¹H and ¹³C NMR chemical shifts and coupling constants. researchgate.netrsc.org

The standard approach involves a two-step process: first, the geometry of the molecule is optimized to find its most stable conformation, and second, the NMR shielding tensors are calculated for this geometry. researchgate.net The choice of the DFT functional and basis set is crucial for accuracy. For ¹³C NMR chemical shifts, the B3LYP functional combined with a cc-pVDZ basis set has been identified as a cost-effective level of theory that provides accurate results. researchgate.net To improve accuracy further, calculated isotropic shielding constants (σ) are often correlated with experimental chemical shifts (δ) through linear regression analysis, which helps to correct for systematic errors inherent in the computational method. researchgate.net

For a molecule like this compound, with its rigid bicyclic framework, computational NMR predictions are particularly useful for assigning the specific chemical shifts of the diastereotopic protons and carbons within the strained ring system. The calculation of spin-spin coupling constants, especially ³J(H,H) values, can also be performed to help determine the dihedral angles and confirm the stereochemical relationships between adjacent protons, which is essential for verifying the cis and trans relationships in the bicyclo[4.1.0]heptane core. rsc.org

Table 1: Representative Theoretical vs. Experimental NMR Data Approach This table illustrates the typical comparison performed in computational studies. Actual values for the title compound require specific calculations.

Atom PositionCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
C1Data not availableData not availableData not availableData not available
C2 (CH-OH)Data not availableData not availableData not availableData not available
C6Data not availableData not availableData not availableData not available

The process typically involves calculating the harmonic vibrational frequencies at a chosen level of theory, often DFT. These calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. nih.gov For this compound, key vibrational modes would include the O-H stretch of the alcohol group, C-H stretches of the aliphatic ring, and various bending and skeletal vibrations characteristic of the bicyclo[4.1.0]heptane framework. nih.gov

A known issue with harmonic frequency calculations is that they tend to overestimate vibrational frequencies compared to experimental values due to the neglect of anharmonicity. To address this, calculated frequencies are often multiplied by an empirical scaling factor to improve agreement with experimental data. The combination of quantum mechanical calculations and molecular dynamics (MD) simulations can provide a more sophisticated approach, capturing the influence of molecular motion and intermolecular interactions on the vibrational spectrum. biorxiv.org

Table 2: Predicted vs. Experimental IR Frequencies for Key Functional Groups This table is a template for the kind of data generated in such a study. Specific values for the title compound are not available in the search results.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Description of Motion
O-H Stretch~3600-3700 (unscaled)~3300-3500 (broad)Stretching of the hydroxyl bond
C-H Stretch (Aliphatic)~2900-3100 (unscaled)~2850-3000Stretching of C-H bonds in the ring
C-O Stretch~1050-1200 (unscaled)~1000-1150Stretching of the carbon-oxygen bond

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides profound insights into how chemical reactions occur by mapping out potential energy surfaces. This allows for the identification of intermediates, the characterization of transition state structures, and the calculation of energy barriers, which are fundamental to understanding reaction kinetics and mechanisms. researchgate.netmdpi.com For a strained molecule like this compound, theoretical studies can elucidate pathways for rearrangements and other transformations that are characteristic of bicyclic systems. researchgate.netcore.ac.uk

The energy barrier, or activation energy, is the minimum energy required for a reaction to occur and is a key determinant of the reaction rate. Computational methods can accurately calculate the energies of reactants, transition states, and products, thereby determining the height of the energy barrier. mdpi.com

Furthermore, computational studies are highly effective in predicting kinetic isotope effects (KIEs). A KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its heavier isotopes. nih.gov Theoretical calculations of KIEs are particularly useful for detailing transition state geometries. For instance, in a reaction involving the transfer of a hydrogen atom from the hydroxyl group of this compound, replacing hydrogen with deuterium (B1214612) would lead to a primary KIE. The magnitude of this KIE, which can be predicted computationally, provides information about the degree of bond breaking and bond making in the transition state. nih.govchemrxiv.org In some cases, unexpectedly large KIEs can point to quantum mechanical tunneling, a phenomenon where a particle passes through a barrier rather than over it, which can also be modeled computationally. chemrxiv.orgfu-berlin.de

Reactions are most often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational solvation models are essential for accurately simulating reactions in the condensed phase. researchgate.net

These models can be broadly categorized into two types: explicit and implicit. Explicit solvation models involve including a number of individual solvent molecules in the calculation, which can be computationally very expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net These models offer a good balance of accuracy and computational efficiency for studying the influence of the solvent on the stability of reactants, intermediates, and transition states. For reactions involving charged or highly polar species, the choice of solvation model is critical for obtaining meaningful results that can be compared to experimental observations in solution. researchgate.net

1r,2s,6s Bicyclo 4.1.0 Heptan 2 Ol As a Chiral Building Block in Asymmetric Synthesis

Role in the Chiral Pool Strategy for Enantiopure Compounds

The "chiral pool" is a strategy in organic synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. escholarship.org (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol is a prime example of a compound accessible through this strategy, often derived from naturally occurring monoterpenes like sabinene (B1680474) or carvone. escholarship.orgresearchgate.net Its utility stems from several key factors:

Inherent Chirality: The molecule possesses three defined stereocenters ((1R), (2S), and (6S)), which can be used to control the stereochemistry of subsequent reactions and the final product.

Structural Rigidity: The fused bicyclic system limits conformational flexibility, allowing for highly predictable and stereoselective transformations.

Functional Group Handle: The hydroxyl group at the C2 position serves as a versatile starting point for a wide range of chemical modifications, including oxidations, substitutions, and eliminations.

By starting with this enantiopure building block, chemists can avoid the often challenging and costly steps of asymmetric synthesis or chiral resolution later in a synthetic sequence. researchgate.net The defined absolute stereochemistry of the bicyclo[4.1.0]heptane core is transferred through the synthetic route, ensuring the final product is also enantiopure. This approach is particularly powerful for the synthesis of molecules with multiple chiral centers, where establishing the correct relative and absolute stereochemistry is paramount.

Application in the Synthesis of Complex Organic Architectures

The unique structural and stereochemical features of this compound make it an ideal precursor for the synthesis of intricate and biologically significant molecules.

Carbocyclic Nucleoside Analogues (CNAs) and Other Bioactive Scaffolds

A significant application of this chiral building block is in the synthesis of Carbocyclic Nucleoside Analogues (CNAs). nih.govacs.org In these molecules, a carbocyclic ring replaces the furanose sugar moiety of natural nucleosides. This substitution often imparts greater metabolic stability against enzymatic degradation while retaining the ability to interact with biological targets. nih.gov

Researchers have developed stereoselective synthetic routes starting from this compound or its precursors to create novel CNAs with a bicyclo[4.1.0]heptane scaffold. nih.govnih.gov These syntheses leverage the fixed stereochemistry of the starting material to build molecules with up to five chiral centers with high precision. nih.govacs.org Key transformations often include stereoselective allylic oxidations and hydroboration reactions to introduce additional functional groups necessary for attaching nucleobases. nih.govresearchgate.net

A notable example involves the synthesis of two families of enantiomerically pure CNAs. nih.gov One family incorporates natural nucleobases like thymine (B56734) and guanine, while the second features functionalized 1,2,3-triazole rings, which are known isosteres of nucleosides. nih.gov Some of these synthesized compounds have shown promising antiviral activity, for instance, against the coxsackie B4 virus. nih.gov

Table 1: Examples of Bioactive Scaffolds Synthesized from Bicyclo[4.1.0]heptane Precursors

Target Compound Class Key Synthetic Strategy Biological Relevance Reference
Carbocyclic Nucleoside Analogues (CNAs) Stereoselective installation of nucleobases onto the bicyclo[4.1.0]heptane core. Antiviral agents (e.g., against coxsackie B4 virus, HSV-1). nih.gov, researchgate.net, nih.gov
1,2,3-Triazole Nucleoside Analogues Click chemistry (cycloaddition) to attach triazole moieties. Antiviral agents, known bioisosteres of nucleosides. nih.gov

Natural Product Synthesis and Analogues

The bicyclo[4.1.0]heptane framework is a core structural motif in various natural products. While direct total syntheses of complex natural products starting from this compound are specifically documented less frequently than its use for CNAs, its derivatives are instrumental. For example, related structures like chrysanthenone (B1198921) derivatives undergo rearrangements to form the bicyclo[3.3.1] core of certain terpenes. escholarship.org

Furthermore, the principles of using rigid, cyclopropane-containing chiral building blocks are central to many natural product syntheses. The fragmentation of related 7-oxabicyclo[4.1.0]heptan-2-one systems has been employed in the stereoselective synthesis of pheromones like brevicomin. thieme-connect.de The strategic opening or rearrangement of the strained cyclopropane (B1198618) ring can lead to a variety of other ring systems, demonstrating the versatility of this structural unit in accessing diverse molecular architectures. ucl.ac.uk

Development of Chiral Catalysts and Reagents Derived from Bicyclo[4.1.0]heptan-2-ol

Beyond its role as a structural scaffold, the bicyclo[4.1.0]heptane framework has been incorporated into chiral ligands and catalysts to induce stereoselectivity in chemical reactions. While direct examples deriving specifically from this compound are specialized, related terpene-derived structures containing the bicyclo[4.1.0]heptane (carane) or bicyclo[3.1.1]heptane (pinane) skeletons are more common.

For instance, amino alcohols derived from 3,7,7-trimethylbicyclo[4.1.0]heptane (carane) have been synthesized and used as chiral ligands. researchgate.net These ligands have been applied in the asymmetric oxidation of sulfides, leading to chiral sulfoxides with high diastereomeric excess. researchgate.net Similarly, chiral amino alcohols derived from other terpenes have been used as catalysts in asymmetric transfer hydrogenations and enantioselective alkynylations of aldehydes. researchgate.net The rigid bicyclic structure is crucial for creating a well-defined chiral environment around the catalytic center, which is essential for effective stereochemical discrimination.

The development of such catalysts relies on the principle that the fixed stereochemistry of the bicyclic backbone dictates the spatial arrangement of the catalytically active groups, thereby controlling the facial selectivity of the attack on the substrate.

Stereochemical Implications in Downstream Synthetic Transformations

The rigid, strained nature of the bicyclo[4.1.0]heptane system has profound stereochemical implications for subsequent reactions. The fused cyclopropane ring locks the six-membered ring into a relatively fixed conformation, which dictates the stereochemical outcome of reactions by controlling the trajectory of incoming reagents.

Diastereoselectivity: Functionalization of the bicyclic core often proceeds with high diastereoselectivity. For example, the reduction of a ketone at the C2 position or the epoxidation of an adjacent double bond will preferentially occur from the less sterically hindered face of the molecule, a preference dictated by the cyclopropane ring. umich.edu

Hyperconjugative Effects: The Walsh orbitals of the cyclopropane ring can engage in hyperconjugative interactions with adjacent bonds. This electronic effect can activate specific C-H bonds towards reactions like oxidation. nih.govacs.org For instance, the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ols shows different reactivity rates, which can be attributed to the stereoelectronic alignment of the C-H bond with the cyclopropane ring. nih.gov

Controlled Ring Opening: The strained C-C bonds of the cyclopropane ring can be selectively cleaved under specific conditions (e.g., using Lewis acids, transition metals, or radical initiators). ucl.ac.uklookchem.com This ring opening can be highly stereospecific, leading to the formation of new stereocenters in a predictable manner. For example, gold(I)-catalyzed reactions of 1-alkynyl-bicyclo[4.1.0]heptan-2-ones proceed with high stereospecificity, suggesting that the reaction avoids a simple achiral carbocation and likely involves a bicyclobutonium-type intermediate that is attacked in an SN2-like fashion. lookchem.com This allows the chirality of the starting material to be faithfully transferred to the product.

These stereochemical consequences are fundamental to the utility of this compound as a chiral building block, enabling chemists to execute complex synthetic sequences with a high degree of stereocontrol.

Future Perspectives and Emerging Research Directions in Bicyclo 4.1.0 Heptan 2 Ol Chemistry

Novel Synthetic Methodologies and Catalysis

The development of efficient and stereoselective methods for constructing the bicyclo[4.1.0]heptane skeleton is a primary focus of ongoing research. Traditional methods are being supplemented and replaced by innovative strategies that offer improved yields, milder reaction conditions, and access to a broader range of functionalized derivatives.

Key emerging synthetic approaches include:

Intramolecular Cyclopropanation: Concise and stereoselective syntheses of bicyclo[4.1.0]heptan-2-ol have been achieved through the intramolecular cyclopropanation of unsaturated chlorohydrins or terminal epoxides. researchgate.netresearchgate.net These reactions, often induced by bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP), provide a powerful tool for creating the fused ring system with high stereocontrol. researchgate.netresearchgate.net

Transition-Metal-Free Reactions: A significant trend is the move towards transition-metal-free catalysis to enhance the sustainability of synthetic processes. For instance, a sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce aza-bicyclo[4.1.0]heptane derivatives. researchgate.netrsc.org This approach is noted for its operational simplicity, rapid reaction times, and wide substrate compatibility. rsc.org

Sequential Annulation Reactions: Base-mediated sequential annulation reactions of conjugated dienes with sulfur ylides have emerged as an effective pathway for building bicyclo[4.1.0]heptenes. researchgate.net This method allows for the formation of multiple bonds in a single pot, demonstrating high step efficiency. researchgate.net

Radical Cascade Reactions: Photoredox-catalyzed radical cascade reactions of 1,6-enynes represent another modern strategy. These metal-free approaches can initiate a sequence of cyclizations to form the desired cyclopropane-fused bicyclic systems.

Table 1: Overview of Novel Synthetic Methodologies
MethodologyKey Reagents/CatalystsPrimary AdvantagesTarget Structure
Intramolecular CyclopropanationLithium 2,2,6,6-tetramethylpiperidide (LTMP)High stereoselectivity, efficientBicyclo[4.1.0]heptan-2-ols researchgate.netresearchgate.net
Transition-Metal-Free Oxidative CyclopropanationOxidizing agent (e.g., pyridine (B92270) N-oxide)Sustainable, transition-metal-free, rapid rsc.orgAza-bicyclo[4.1.0]heptane derivatives researchgate.netrsc.org
Sequential [4+2]/[1+2] AnnulationBase, Crotonate-derived sulfur ylidesHigh step efficiency, good yields, stereoselective researchgate.netBicyclo[4.1.0]heptenes researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

The complex, three-dimensional structure of bicyclo[4.1.0]heptan-2-ol derivatives, with their multiple stereocenters and rigid conformation, necessitates the use of advanced analytical techniques for unambiguous characterization. While standard techniques like 1D NMR (¹H and ¹³C) and mass spectrometry provide foundational data, more sophisticated methods are crucial for detailed structural elucidation. nih.govnist.gov

Future research will increasingly rely on:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the specific proton and carbon signals. For example, HMBC experiments have been vital in confirming the regioselectivity of cycloaddition reactions used to assemble functionalized bicyclo[4.1.0]heptane systems. acs.org

Computational Chemistry: The integration of theoretical calculations with experimental data is becoming standard practice. Density Functional Theory (DFT) calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental spectra to confirm stereochemical assignments and analyze conformational preferences.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the complete three-dimensional structure, including both relative and absolute stereochemistry.

Table 2: Advanced Spectroscopic and Analytical Techniques
TechniqueType of Information ProvidedApplication to Bicyclo[4.1.0]heptan-2-ol
2D NMR (COSY, HSQC, HMBC)Connectivity between atoms (¹H-¹H, ¹H-¹³C)Unambiguous assignment of protons/carbons, confirmation of regiochemistry acs.org
Nuclear Overhauser Effect (NOE) SpectroscopyThrough-space proximity of nucleiDetermination of relative stereochemistry
Computational Modeling (DFT)Predicted spectra, stable conformations, reaction energiesCorroboration of experimental data, mechanistic insights acs.org
X-ray CrystallographyPrecise 3D atomic coordinatesAbsolute structural proof for crystalline derivatives

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemistry, moving from theoretical concepts to practical applications in compound design, synthesis planning, and property prediction. nih.govzenodo.org For complex scaffolds like bicyclo[4.1.0]heptane, these computational approaches offer a path to accelerate discovery and optimization. nsf.gov

Future applications in this field are expected to include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data to predict the biological activity of new, unsynthesized derivatives. For example, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have already been used to build predictive models for bicyclo[4.1.0]heptane derivatives acting as melanin-concentrating hormone receptor R1 (MCHR1) antagonists. researchgate.net

Generative Models: Deep learning architectures, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can design novel molecular structures based on a desired set of properties. These tools could be used to explore the chemical space around the bicyclo[4.1.0]heptane core to identify new candidates with enhanced activity or improved physicochemical properties.

Synthesis Planning and Optimization: AI tools are being developed to predict optimal reaction conditions (e.g., catalyst, solvent, temperature) and even propose entire synthetic routes. chemcopilot.com This can significantly reduce the number of experiments needed, saving time and resources while promoting greener chemical processes. nsf.govchemcopilot.com

Table 3: Applications of AI and Machine Learning
AI/ML ApplicationObjectiveExample/Potential Use Case
QSAR (e.g., CoMFA, CoMSIA)Predict biological activity from chemical structureModeling MCHR1 antagonism for bicyclo[4.1.0]heptane derivatives researchgate.net
Generative Models (GANs, VAEs)Design novel molecules with desired propertiesCreating new bicyclo[4.1.0]heptan-2-ol analogs with optimized activity
Reaction OptimizationPredict optimal reaction conditionsOptimizing catalyst and solvent for stereoselective synthesis chemcopilot.com
Retrosynthesis PlanningPropose efficient synthetic routesDesigning a multi-step synthesis for a complex, functionalized derivative

Exploration of Unprecedented Reactivity and Mechanistic Pathways

Understanding the fundamental reactivity of the bicyclo[4.1.0]heptan-2-ol system is crucial for developing new transformations. The strained cyclopropane (B1198618) ring and the specific stereochemical arrangement of substituents can lead to unique and sometimes unexpected chemical behavior.

Recent research has uncovered novel reactivity, particularly in oxidation reactions. A detailed study of the oxidation of cis- and trans-bicyclo[4.1.0]heptan-2-ol with a dioxirane (B86890) (ETFDO) revealed several key findings:

Diastereoselective Reactivity: The trans-isomer was found to be significantly more reactive (3.6 to 3.8 times) than the cis-isomer towards oxidation to the corresponding ketone. acs.orgnih.gov This difference is attributed to hyperconjugative activation of the cis C₂–H bond in the more reactive trans-alcohol. nih.gov

Novel Mechanistic Pathways: The formation of rearranged products during the oxidation of related bicyclo[4.1.0]heptanes suggests the involvement of complex mechanisms. acs.org It is proposed that a carbon radical, formed after an initial hydrogen atom transfer (HAT), can undergo one-electron oxidation to a cationic intermediate. acs.org This cation can then rearrange before being trapped, opening up pathways beyond simple hydroxylation. acs.orgnih.gov

Table 4: Competitive Oxidation of Bicyclo[4.1.0]heptan-2-ol Isomers by ETFDO nih.gov
Experiment TypeSubstrate(s)ProductYield/RecoveryObservation
Individual Oxidationcis-Bicyclo[4.1.0]heptan-2-olBicyclo[4.1.0]heptan-2-one9.2% yieldtrans-isomer is ~3.6x more reactive
Individual Oxidationtrans-Bicyclo[4.1.0]heptan-2-olBicyclo[4.1.0]heptan-2-one33% yield
Competitive Oxidation (1:1 mixture)cis-Bicyclo[4.1.0]heptan-2-ol-91% recoveredtrans-isomer is ~3.8x more reactive
trans-Bicyclo[4.1.0]heptan-2-ol-66% recovered

Future research will likely focus on harnessing these complex radical and cationic pathways to develop novel C-H functionalization and ring-expansion reactions, further expanding the synthetic utility of the bicyclo[4.1.0]heptane scaffold.

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly guiding the development of new synthetic methods across the chemical industry. globalresearchonline.netscitechnol.com The goal is to design processes that are safer, more efficient, and have a smaller environmental footprint by preventing waste, maximizing atom economy, and using less hazardous substances. globalresearchonline.net

In the context of (1R,2S,6S)-Bicyclo[4.1.0]heptan-2-ol synthesis, future research will emphasize:

Catalysis over Stoichiometric Reagents: The use of catalytic methods, especially those avoiding toxic or heavy metals, is a cornerstone of green synthesis. scitechnol.com Developing highly efficient, recyclable catalysts for cyclopropanation and functionalization reactions is a key objective. The move towards transition-metal-free radical cyclizations is a prime example of this philosophy in action. rsc.org

Atom Economy: Synthetic routes will be designed to maximize the incorporation of atoms from the starting materials into the final product. globalresearchonline.net Cascade or tandem reactions, where multiple bonds are formed in a single operation, are particularly effective at improving atom economy. researchgate.net

Use of Renewable Feedstocks: While challenging, a long-term goal is to develop synthetic routes that begin from renewable resources rather than petrochemical feedstocks, contributing to a more sustainable chemical industry. scitechnol.com

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